2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride
Overview
Description
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride (HCHP) is a chemical compound that has been studied extensively in recent years due to its unique properties. HCHP has been found to have a wide range of applications in both scientific research and laboratory experiments.
Scientific Research Applications
Anti-Inflammatory Properties
Pyrazoles and pyrazolines, including derivatives like 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole, exhibit significant anti-inflammatory activities. Mantzanidou, Pontiki, and Hadjipavlou-Litina (2021) synthesized novel pyrazoline and pyrazole derivatives and found them potent in inhibiting lipid peroxidation and lipoxygenase, which are key factors in inflammation. Some derivatives also inhibited carrageenin-induced paw edema and nociception in preliminary tests, indicating potential use in treating inflammatory diseases (Mantzanidou, Pontiki, & Hadjipavlou-Litina, 2021).
Antimicrobial and Antimycobacterial Activities
Yamuna, Kumar, Zeller, and Prasad (2012) explored the antimicrobial and antimycobacterial properties of pyrazole derivatives. They synthesized a new class of heterocycles, including substituted pyrazolo-, isoxazolo-, and pyrimidocyclohepta[b]indoles, and found some of them effective against Mycobacterium tuberculosis, indicating their potential in developing treatments for tuberculosis and other microbial infections (Yamuna, Kumar, Zeller, & Prasad, 2012).
Antibacterial Activities
Bildirici, Şener, and Tozlu (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. They found that the sulfamide derivative was particularly effective, suggesting the potential for pyrazole derivatives in antibacterial drug development (Bildirici, Şener, & Tozlu, 2007).
Corrosion Inhibition
Yadav, Gope, Kumari, and Yadav (2016) investigated pyranopyrazole derivatives for their ability to inhibit corrosion in steel. They found that these derivatives, including those structurally related to hexahydrocyclohepta[c]pyrazole, were effective in preventing steel corrosion in acidic environments, suggesting applications in industrial settings (Yadav, Gope, Kumari, & Yadav, 2016).
Antioxidant Activities
Musad, Mohamed, Saeed, Vishwanath, and Rai (2011) synthesized bis(1,3,4-oxadiazoles) and pyrazole derivatives and assessed their antioxidant activities. They found that some compounds exhibited higher antioxidant activity, suggesting their utility in pharmaceutical formulations or as dietary supplements (Musad, Mohamed, Saeed, Vishwanath, & Rai, 2011).
properties
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-4-7-6-9-10-8(7)5-3-1;/h6H,1-5H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUMSDMAROPXCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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